molecular formula C13H10ClNO2 B11963963 4-Chlorophenyl phenylcarbamate CAS No. 16323-15-2

4-Chlorophenyl phenylcarbamate

Cat. No.: B11963963
CAS No.: 16323-15-2
M. Wt: 247.67 g/mol
InChI Key: LKLGOVKMZSSNCC-UHFFFAOYSA-N
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Description

4-Chlorophenyl phenylcarbamate is an organic compound with the molecular formula C13H10ClNO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a 4-chlorophenyl group and a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl phenylcarbamate can be synthesized through the reaction of 4-chlorophenyl isocyanate with phenol. The reaction typically occurs in a homogeneous solution system, where the isocyanate reacts with the hydroxyl group of phenol to form the carbamate linkage .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is often catalyzed by a base such as triethylamine to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

4-Chlorophenyl phenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl phenylcarbamate involves its interaction with enzymes, particularly cholinesterases. It inhibits these enzymes by binding to their active sites, preventing the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission .

Properties

CAS No.

16323-15-2

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

(4-chlorophenyl) N-phenylcarbamate

InChI

InChI=1S/C13H10ClNO2/c14-10-6-8-12(9-7-10)17-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)

InChI Key

LKLGOVKMZSSNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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